molecular formula C12H22BrNO B6271630 2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one CAS No. 1134516-21-4

2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one

Cat. No.: B6271630
CAS No.: 1134516-21-4
M. Wt: 276.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one is an organic compound with the molecular formula C11H20BrNO. This compound is characterized by the presence of a bromine atom, a piperidine ring, and a butanone moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.

    2-chloro-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    2-bromo-1-(piperidin-1-yl)-3-methylbutan-1-one: Lacks the methyl groups on the piperidine ring, affecting its steric and electronic properties.

Uniqueness

2-bromo-1-(3,5-dimethylpiperidin-1-yl)-3-methylbutan-1-one is unique due to the presence of both the bromine atom and the 3,5-dimethylpiperidine ring. This combination imparts specific reactivity and binding characteristics, making it valuable for various chemical and pharmaceutical applications.

Properties

CAS No.

1134516-21-4

Molecular Formula

C12H22BrNO

Molecular Weight

276.2

Purity

95

Origin of Product

United States

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